Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate
Overview
Description
Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate: is a chemical compound with the molecular formula C_9H_10N_2O_2SNa It is a sodium salt derived from 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Thiazole Synthesis: The starting material, 1,3-thiazole, is synthesized through the reaction of halides with thiourea.
Pyrrolidin-1-ylmethyl Group Addition: The pyrrolidin-1-ylmethyl group is introduced via nucleophilic substitution reactions.
Carboxylation: The carboxylate group is introduced through carboxylation reactions.
Neutralization: The resulting acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of reactors, temperature control, and purification steps to ensure the quality and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
2-(Pyrrolidin-1-ylmethyl)phenylboronic acid
2-(Pyrrolidin-1-ylmethyl)thiazole-4-carboxylic acid
Uniqueness: Sodium 2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the presence of the pyrrolidin-1-ylmethyl group and the thiazole ring
Properties
IUPAC Name |
sodium;2-(pyrrolidin-1-ylmethyl)-1,3-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Na/c12-9(13)7-6-14-8(10-7)5-11-3-1-2-4-11;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUNHZBKVSZLOY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CS2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.